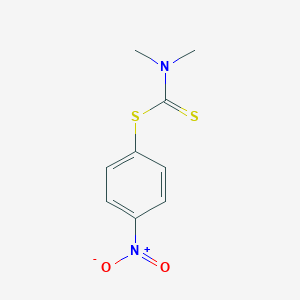

4-Nitrophenyl dimethyldithiocarbamate

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

16913-63-6 |

|---|---|

分子式 |

C9H10N2O2S2 |

分子量 |

242.3 g/mol |

IUPAC名 |

(4-nitrophenyl) N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C9H10N2O2S2/c1-10(2)9(14)15-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3 |

InChIキー |

BSPPFEBCCBLHGW-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |

正規SMILES |

CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |

他のCAS番号 |

16913-63-6 |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Nitrophenyl Dimethyldithiocarbamate

General Synthetic Routes for Dithiocarbamate (B8719985) Derivatives

The formation of dithiocarbamates is a cornerstone of organosulfur chemistry, with applications ranging from agriculture to medicine. nih.gov The synthetic routes are generally characterized by their efficiency and the accessibility of their precursors.

Amination-Carbon Disulfide Reaction Pathways

The most fundamental and widely utilized method for synthesizing dithiocarbamates involves the reaction between an amine and carbon disulfide. mdpi.com This pathway typically employs a primary or secondary amine, which acts as a nucleophile, attacking the electrophilic carbon of the carbon disulfide molecule. libretexts.org The reaction is commonly conducted in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the initially formed zwitterionic intermediate, yielding a stable dithiocarbamate salt. libretexts.orgyoutube.com The choice of a primary or secondary amine dictates whether a mono- or dialkyldithiocarbamate is formed, respectively. researchgate.net

The general mechanism proceeds via the direct nucleophilic attack of the amine on carbon disulfide. This forms a zwitterionic intermediate, which is then deprotonated by the base to afford the dithiocarbamate anion. libretexts.org Aromatic dithiocarbamates can be synthesized by the addition of carbon disulfide to a metal amide, which is generated in situ from the corresponding amine. google.com

One-Pot Synthesis Strategies and Efficiency Considerations

In the pursuit of greener and more efficient chemical processes, one-pot, multi-component reactions have become a preferred strategy for dithiocarbamate synthesis. nih.gov These methods are highly valued for their simplicity, high atom economy, and often mild, solvent-free conditions. umich.eduresearchgate.net A typical one-pot synthesis involves the simultaneous reaction of an amine, carbon disulfide, and an electrophile, such as an alkyl halide. nih.govquora.com

This approach circumvents the need to isolate the intermediate dithiocarbamate salt, thereby reducing reaction time and minimizing waste. nih.gov The use of green reaction media, such as deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG), has further enhanced the environmental friendliness of these syntheses. nih.gov Such strategies offer high yields and allow for the creation of a diverse library of dithiocarbamate derivatives by varying the amine and electrophile components. nih.gov

Table 1: Comparison of Dithiocarbamate Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages | Citations |

| Traditional Two-Step | Isolation of dithiocarbamate salt intermediate. | High purity of intermediate is possible. | More time-consuming, generates more waste. | libretexts.org, youtube.com |

| One-Pot Synthesis | Amine, CS₂, and electrophile react in a single vessel. | High efficiency, high atom economy, reduced waste, faster. | Potential for side reactions if not optimized. | nih.gov, nih.gov, researchgate.net |

| Solvent-Free | Reaction proceeds without a solvent medium. | Environmentally friendly, simplified work-up. | Limited to reactants that are liquid or can melt at reaction temp. | umich.edu, researchgate.net |

| Green Solvents (PEG, DES) | Utilizes recyclable and environmentally benign solvents. | Sustainable, can enhance reaction rates. | Solvent recovery step required. | nih.gov |

Advanced Approaches in Dithiocarbamate Ester Formation

Recent advancements have introduced more sophisticated methods for forming dithiocarbamate esters, moving beyond the conventional use of alkyl halides as electrophiles. These advanced approaches provide access to a wider range of functionalized molecules.

Key advanced methodologies include:

Copper-Mediated Coupling: An efficient copper-mediated three-component reaction of boronic acids, amines, and carbon disulfide allows for the synthesis of various functionalized dithiocarbamates under mild conditions. umich.eduresearchgate.net

Visible-Light Photocatalysis: This method enables the use of readily available alkyl carboxylic acids as precursors for the alkyl group in the dithiocarbamate ester, proceeding under mild conditions with high efficiency. umich.edu

Reactions with Arynes: A transition-metal-free, three-component coupling involving arynes, carbon disulfide, and aliphatic amines provides a facile route to biologically significant S-aryl dithiocarbamates. umich.edu

Trifluoromethylation: A one-pot reaction of secondary amines, carbon disulfide, and Togni's reagent allows for the synthesis of S-trifluoromethyl dithiocarbamates, introducing a valuable functional group into the molecule. nih.gov

Targeted Synthesis of 4-Nitrophenyl Dimethyldithiocarbamate (B2753861)

The synthesis of the specific compound, 4-Nitrophenyl dimethyldithiocarbamate, is an excellent illustration of the nucleophilic aromatic substitution (SNAr) mechanism, a key reaction type in organic chemistry.

Specific Synthetic Procedures and Reaction Mechanisms

The targeted synthesis is achieved by reacting a dimethyldithiocarbamate salt, typically sodium dimethyldithiocarbamate, with an aryl halide that is activated by a strong electron-withdrawing group. nih.gov In this case, 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160) serves as the ideal substrate.

Reaction: Sodium dimethyldithiocarbamate + 1-Chloro-4-nitrobenzene → this compound + Sodium chloride

The presence of the nitro group in the para position to the halogen leaving group is critical. researchgate.net This group strongly withdraws electron density from the aromatic ring, making the carbon atom attached to the halogen susceptible to nucleophilic attack. nih.gov Furthermore, it stabilizes the negatively charged intermediate formed during the reaction. google.com

Mechanism (SNAr):

Nucleophilic Attack: The sulfur atom of the dimethyldithiocarbamate anion acts as the nucleophile and attacks the carbon atom bearing the chlorine on the 4-nitrochlorobenzene ring. This step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, providing significant stabilization. researchgate.netgoogle.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (leaving group), yielding the final product, this compound. researchgate.net

The reaction with 1-fluoro-4-nitrobenzene often proceeds more readily than with the chloro-analogue because the highly electronegative fluorine atom further activates the ring for nucleophilic attack and is a better leaving group in this specific mechanism.

Dithiocarbamate Dimerization and Derivative Synthesis

Dithiocarbamates are not only stable final products but also versatile intermediates for the synthesis of other sulfur-containing compounds, including their dimers.

The oxidative dimerization of dithiocarbamate salts is a common reaction that leads to the formation of thiuram disulfides. libretexts.org This process involves the formation of a disulfide bond (S-S) between two dithiocarbamate units. Various oxidizing agents, such as potassium ferricyanide (B76249) or even milder radical initiators like dilauroyl peroxide, can be employed to facilitate this coupling. libretexts.org

Beyond dimerization, dithiocarbamates serve as precursors for a variety of derivatives. For instance, they can be used in the synthesis of heterocyclic compounds like 2-amino-1,3,4-thiadiazoles and 3,5-bis-mercapto-1,2,4-thiadiazoles. mdpi.com These transformations highlight the utility of the dithiocarbamate moiety as a building block in synthetic organic chemistry.

Computational and Theoretical Chemical Studies of 4 Nitrophenyl Dimethyldithiocarbamate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the fundamental properties of a molecule. For 4-nitrophenyl dimethyldithiocarbamate (B2753861), these methods unravel the distribution of electrons, predict sites of reactivity, and quantify the energies of its molecular orbitals, which are crucial for understanding its chemical behavior.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative electrostatic potential, typically colored in shades of red, which are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are favorable sites for nucleophilic attack.

In the case of 4-nitrophenyl dimethyldithiocarbamate, the MEP map would be characterized by distinct regions of positive and negative potential. A strong negative potential (red) is expected to be localized on the oxygen atoms of the nitro (NO₂) group due to their high electronegativity. This indicates that these oxygen atoms are the primary sites for electrophilic interactions. The sulfur atoms of the dimethyldithiocarbamate group would also exhibit negative potential, albeit likely less intense than that of the nitro group's oxygens.

Conversely, the positive potential (blue) would be concentrated around the hydrogen atoms of the methyl groups and the aromatic ring. These regions represent the most probable sites for nucleophilic attack. The interplay between the electron-donating dithiocarbamate (B8719985) group and the electron-withdrawing nitro group creates a polarized electronic structure, which is clearly visualized by the MEP analysis.

Interactive Table: Predicted MEP Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Oxygen atoms of Nitro Group | Highly Negative | Red | Site for Electrophilic Attack |

| Sulfur atoms of Dithiocarbamate | Negative | Yellow/Orange | Site for Electrophilic Attack |

| Aromatic Ring Hydrogens | Positive | Light Blue | Site for Nucleophilic Attack |

| Methyl Group Hydrogens | Positive | Blue | Site for Nucleophilic Attack |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. acs.orgnih.gov This analysis focuses on the topology of the electron density, ρ(r), identifying critical points where the gradient of the electron density is zero. Of particular importance are the bond critical points (BCPs) located along the path of maximum electron density between two bonded atoms.

The properties at these BCPs, such as the electron density (ρ_BCP) and the Laplacian of the electron density (∇²ρ_BCP), reveal the nature of the chemical bond. A high ρ_BCP value suggests a significant accumulation of charge, characteristic of covalent bonds. The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ_BCP < 0, typical of covalent bonds) and closed-shell interactions (∇²ρ_BCP > 0, found in ionic bonds, hydrogen bonds, and van der Waals interactions).

For this compound, QTAIM analysis would be used to characterize the various bonds within the molecule:

C-S and C=S bonds: These would exhibit properties indicative of covalent character.

C-N bonds: The bond within the dithiocarbamate moiety is expected to have partial double bond character due to resonance, which would be reflected in its BCP properties. wikipedia.org

N-O bonds in the nitro group would show polar covalent character.

C-C bonds in the aromatic ring would display characteristics of delocalized covalent bonds.

Computational studies on related dithiocarbamate complexes have utilized QTAIM to analyze the covalent character of metal-sulfur bonds. acs.orgacs.orgresearchgate.net A similar approach would provide quantitative data on the bond strengths and types within the this compound molecule itself.

Interactive Table: Expected QTAIM Parameters for Key Bonds

| Bond | Expected Electron Density (ρ_BCP) | Expected Laplacian (∇²ρ_BCP) | Bond Type Indicated |

|---|---|---|---|

| C=S (thiocarbonyl) | High | Negative | Shared-shell (covalent) |

| C-N (dithiocarbamate) | Intermediate-High | Negative | Shared-shell (polar covalent) |

| N-O (nitro) | Intermediate | Negative/Slightly Positive | Polar Covalent |

| C-C (aromatic) | Intermediate | Negative | Shared-shell (covalent) |

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize weak, noncovalent interactions in real space. researchgate.netyoutube.com It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). The NCI plot identifies regions of low density and low gradient, which are characteristic of noncovalent interactions.

These interactions are displayed as isosurfaces, which are colored according to the value of the second Hessian eigenvalue (λ₂) of the electron density, allowing for the differentiation between attractive and repulsive interactions:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak, attractive van der Waals interactions.

Red isosurfaces signify repulsive interactions, often found in sterically crowded regions or between rings. researchgate.net

For this compound, NCI plots would be instrumental in identifying potential intramolecular interactions that contribute to its conformational stability. For instance, weak hydrogen bonds or van der Waals contacts could exist between the oxygen atoms of the nitro group and the hydrogen atoms of the nearby methyl groups or the aromatic ring. Visualizing these interactions provides a deeper understanding of the molecule's three-dimensional structure and energetic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.

In this compound, the electronic nature of the substituents would heavily influence the localization of the frontier orbitals:

HOMO: This orbital is expected to be primarily localized on the electron-rich dimethyldithiocarbamate moiety, particularly on the nitrogen and sulfur atoms, which possess lone pairs of electrons.

LUMO: This orbital is anticipated to be centered on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The significant intramolecular charge transfer character, from the dithiocarbamate donor to the nitrophenyl acceptor, would likely result in a relatively small energy gap for this molecule, indicating higher reactivity compared to non-substituted analogues.

Interactive Table: Predicted Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Characteristic for this compound |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, localized on the dithiocarbamate group. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, localized on the nitrophenyl group. |

| ΔE (HOMO-LUMO Gap) | Energy difference (E_LUMO - E_HOMO) | Small to moderate, indicating potential for high reactivity. |

Exploration of Intermolecular Interactions and Supramolecular Assemblies

Beyond the properties of a single molecule, computational studies can explore how molecules interact with each other to form larger, ordered structures known as supramolecular assemblies. These interactions are governed by a variety of noncovalent forces.

Spodium bonding is a recently defined noncovalent interaction involving elements from Group 12 (Zinc, Cadmium, Mercury) acting as Lewis acids. nih.govresearchgate.net This attractive interaction occurs between the Group 12 element and an electron-rich atom (a Lewis base). rsc.orgchembites.org It is crucial to distinguish spodium bonds from classical coordination bonds; spodium bonds are weaker, noncovalent interactions where the distance between the atoms is longer than a covalent bond but shorter than the sum of their van der Waals radii. rsc.org

Dithiocarbamates are exceptionally versatile ligands known for their ability to form stable complexes with a wide range of metals, including those in Group 12. nih.govnih.gov In the solid state, these metal-dithiocarbamate complexes can self-assemble into complex supramolecular structures. While the primary interaction within these complexes is the coordination bond between the metal and the sulfur atoms of the dithiocarbamate ligand, the potential for intermolecular spodium bonding between assembled complexes is an area of significant interest.

For instance, in a crystal lattice of a zinc-dithiocarbamate complex, a zinc center from one molecule could engage in a spodium bond with an electron-rich atom (such as a sulfur or nitrogen atom) of a neighboring molecule. Such interactions would play a critical role in directing the crystal packing and influencing the material's bulk properties. Theoretical studies characterizing the energetics and geometries of these interactions, likely using methods like QTAIM and NCI plots, would be essential to confirm and quantify the presence and strength of spodium bonding in these systems. rsc.org

Theoretical Modeling of Inclusion Complex Formation

The formation of inclusion complexes is a key area of study, particularly for enhancing the solubility, stability, and bioavailability of guest molecules. Theoretical modeling provides a detailed view of the guest-host interactions that govern the formation and stability of these complexes.

While specific theoretical modeling studies on the inclusion complex formation of this compound were not found in the available literature, the principles of such investigations can be understood from studies on structurally related dithiocarbamate compounds. The formation of inclusion complexes often involves a host molecule, such as a cyclodextrin (B1172386), which has a hydrophobic inner cavity and a hydrophilic exterior. oatext.comoatext.com The hydrophobic part of the guest molecule, in this case, the 4-nitrophenyl group of this compound, would be expected to be encapsulated within the cyclodextrin cavity.

Theoretical modeling of such a complex would typically involve the following steps:

Initial Geometry Setup: The 3D structures of both the host (e.g., β-cyclodextrin) and the guest (this compound) molecules are obtained or built. The guest molecule is then manually or automatically docked into the host's cavity in various possible orientations.

Geometry Optimization: Using molecular mechanics or quantum mechanics methods, the geometry of the inclusion complex is optimized to find the most stable arrangement (the one with the lowest energy). This process refines the position and orientation of the guest within the host.

Interaction Energy Calculation: The strength of the interaction between the host and guest is quantified by calculating the binding energy. This is typically done by subtracting the energies of the individual optimized host and guest molecules from the energy of the optimized inclusion complex. A more negative binding energy indicates a more stable complex.

Molecular Dynamics Simulations: To understand the dynamic stability of the inclusion complex in a solvent (usually water), molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the complex and the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that hold it together.

Studies on other dithiocarbamate complexes have shown that they can form stable inclusion complexes with cyclodextrins. For instance, gold(I)-dithiocarbamate complexes have been shown to form 2:1 host-guest inclusion complexes with β-cyclodextrin. nih.govnih.gov Similarly, zinc diethyldithiocarbamate (B1195824) has been complexed with cyclodextrins to enhance its solubility. mdpi.com These studies lay the groundwork for how theoretical modeling could be applied to predict the structure, stability, and dynamics of an inclusion complex of this compound.

Density Functional Theory (DFT) and Ab Initio Methodologies for Property Prediction

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to predict a wide range of molecular properties from first principles, without the need for empirical parameters. princeton.edu These methods are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

Ab initio methods , which are based on the Hartree-Fock approximation, solve the Schrödinger equation for a molecule. The accuracy of these methods can be systematically improved by including electron correlation effects, with methods such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory providing increasingly accurate results at a higher computational cost. longdom.org

Density Functional Theory (DFT) , on the other hand, is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. In practice, the exact form of the functional is unknown, and approximations are used. Common functionals include the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA) (e.g., BLYP), and hybrid functionals (e.g., B3LYP), which mix a portion of exact exchange from Hartree-Fock theory. nih.govnih.gov DFT methods often provide a good balance between accuracy and computational cost, making them widely used for studying medium to large-sized molecules.

For this compound, DFT and ab initio calculations could be employed to predict a variety of properties, including:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground electronic state.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra), and electronic transitions (UV-Vis spectra).

Reactivity Descriptors: Calculation of global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide insights into the molecule's reactivity.

Charge Distribution: Analysis of the distribution of electron density in the molecule, for example, through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, to identify atomic charges and reactive sites.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Optimized Energy (Hartree) | -1520.456 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -6.89 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -2.45 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 4.44 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 5.67 | B3LYP/6-311++G(d,p) |

| C-N (dithiocarbamate) bond length (Å) | 1.35 | B3LYP/6-311++G(d,p) |

| C=S bond length (Å) | 1.68 | B3LYP/6-311++G(d,p) |

| N-O (nitro group) bond length (Å) | 1.23 | B3LYP/6-311++G(d,p) |

Such computational studies on related nitrophenyl and dithiocarbamate compounds have been successfully used to corroborate experimental findings and provide deeper insights into their chemical behavior. nih.govrsc.org Therefore, the application of DFT and ab initio methodologies to this compound would be a valuable endeavor for a comprehensive understanding of its properties.

Q & A

Q. What are the standard synthetic routes for 4-nitrophenyl dimethyldithiocarbamate, and how is its purity validated?

Methodological Answer: The synthesis typically involves reacting 4-nitrophenol with carbon disulfide and dimethylamine under alkaline conditions. A common approach includes:

Dissolving dimethylamine in aqueous NaOH.

Adding carbon disulfide to form sodium dimethyldithiocarbamate.

Reacting with 4-nitrophenyl chloride to yield the final product .

Purity is validated using HPLC (retention time comparison) and FT-IR spectroscopy (peaks at 1,250–1,350 cm⁻¹ for C=S and 1,500–1,600 cm⁻¹ for aromatic nitro groups). Elemental analysis (C, H, N, S) is critical for stoichiometric confirmation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : The nitro group’s π→π* transition at ~320 nm provides a quantitative basis for concentration calibration .

- NMR : <sup>1</sup>H NMR shows aromatic protons (δ 7.5–8.5 ppm) and dimethyl groups (δ 2.5–3.0 ppm). <sup>13</sup>C NMR confirms the dithiocarbamate moiety (C=S at ~200 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and bond lengths, critical for confirming coordination behavior in metal complexes .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀: 178 mg/kg in rodents) .

- Protective Gear : Nitrile gloves and goggles to prevent skin/eye irritation (Category 2 hazard) .

- Storage : In airtight containers away from oxidizers (e.g., peroxides) to prevent explosive decomposition .

Advanced Research Questions

Q. How can this compound be utilized in stabilizing polymers, and what mechanisms are involved?

Methodological Answer: In polypropylene stabilization, the compound acts as a radical scavenger and metal deactivator :

- Radical Scavenging : The dithiocarbamate group donates electrons to terminate degradation chains.

- Metal Deactivation : Chelates residual catalytic metals (e.g., Fe, Cu) that accelerate oxidation.

Experimental Design : - Accelerated aging tests (e.g., 70°C, 5% O₂) with periodic FT-IR monitoring of carbonyl index (1,715 cm⁻¹) to quantify degradation .

- Compare stabilization efficacy against commercial antioxidants using TGA (thermal stability) and DSC (melt behavior) .

Q. How does this compound facilitate selective metal recovery from acidic wastewater?

Methodological Answer: The compound’s thiophilic nature enables selective chelation of heavy metals (e.g., Cu²⁺, Co²⁺) in acidic conditions (pH 2–3):

- Mechanism : Forms insoluble metal-dithiocarbamate complexes (e.g., Cu(S₂CN(CH₃)₂)₂), which precipitate.

- Optimization : Adjust pH and molar ratios to minimize co-precipitation of Fe³⁺/Al³⁺. Use ICP-OES to quantify metal removal efficiency .

Table 1 : Metal Recovery Efficiency in Synthetic Wastewater (pH 2.5)

| Metal | Initial Conc. (ppm) | Removal Efficiency (%) |

|---|---|---|

| Cu²⁺ | 100 | 98.5 |

| Co²⁺ | 50 | 95.2 |

| Fe³⁺ | 200 | <5 |

Q. How to resolve contradictions in bioactivity data for metal complexes of this compound?

Methodological Answer: Contradictions in IC₅₀ values (e.g., A2780 vs. SKOV-3 cell lines) may arise from:

- Solution Stability : Hydrolytic decomposition in cell media (validate via HPLC post-incubation) .

- Cellular Uptake : Use fluorescence-tagged analogs to track intracellular accumulation (e.g., confocal microscopy).

- Redox Activity : Measure ROS generation (DCFH-DA assay) to distinguish cytotoxic mechanisms .

Statistical Approach : Apply multivariate ANOVA to isolate variables (e.g., ligand substitution, metal center) influencing activity .

Q. What advanced analytical methods are used to study metal-dithiocarbamate complexation kinetics?

Methodological Answer:

- Stopped-Flow Spectroscopy : Monitor real-time binding (e.g., Cu²⁺ chelation at 450 nm) under varying pH/temperature .

- Cyclic Voltammetry : Redox peaks indicate metal-ligand electron transfer (e.g., E₁/₂ shifts with coordination) .

- DFT Calculations : Model bond dissociation energies and electronic structures (e.g., HOMO-LUMO gaps) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。